molecular formula C11H16ClN3O B1474738 1-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol CAS No. 1694397-40-4

1-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1474738
CAS No.: 1694397-40-4
M. Wt: 241.72 g/mol
InChI Key: FQMITWMHJWISHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol” can be represented by the SMILES string OC1CCN(CC1)c2ccc(Cl)nn2 .


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 241.72 g/mol.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of a related compound, indicating its potential in forming stable crystal structures suitable for further chemical modifications and studies. This process involves intricate molecular interactions and showcases the compound's structural versatility (Li et al., 2015).

  • Investigation into the structural and electronic properties of anticonvulsant drugs, including compounds similar to the one , provides insights into their pharmacological potential. The study highlights the importance of the piperidine group and its influence on the compound's activity (Georges et al., 1989).

Biological Activity and Application

  • A study on the synthesis of some heterocyclic systems anticipated to have biological activities discusses the potential uses of compounds like "1-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol" in developing new pharmacological agents. This includes exploring their fungicidal and antiviral activities, demonstrating their versatility in drug development (Youssef et al., 2005).

  • Another study elaborates on the synthesis of a selective muscarinic agonist, showcasing the methodological advancements in producing compounds with specific target receptor activities. This highlights the chemical's utility in creating more effective and targeted therapies (Ashwood et al., 1995).

Advanced Synthesis Techniques

  • Research on microwave-assisted synthesis and the antibacterial activity of piperidine-containing pyrimidine imines demonstrates the efficiency of modern synthesis techniques. These methods facilitate the rapid production of compounds with potential antibacterial properties, showcasing the applicability of "this compound" derivatives in medicinal chemistry (Merugu et al., 2010).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed: Call a poison center/doctor if you feel unwell .

Properties

IUPAC Name

1-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8(16)9-2-6-15(7-3-9)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMITWMHJWISHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=NC=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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